1-Allyl-3-sulphonatopyridinium
Description
Historical Context and Evolution of Functionalized Pyridinium (B92312) Systems
The chemistry of pyridinium systems is built upon the foundational understanding of pyridine (B92270) (C₅H₅N), a basic heterocyclic organic compound structurally related to benzene (B151609). wikipedia.org Historically produced from coal tar, the structure of pyridine was established in the latter half of the 19th century. wikipedia.org A fundamental reaction of pyridine is its N-alkylation with alkyl halides, known as the Menshutkin reaction, which leads to the formation of pyridinium salts. wikipedia.org This simple quaternization places a positive charge on the ring system, profoundly altering its chemical reactivity. wikipedia.org
Over the decades, the role of functionalized pyridinium systems has evolved significantly. Initially valued as solvents and simple reagents, their unique properties soon found application in medicinal chemistry. The pyridine scaffold's ability to improve water solubility and act as a hydrogen bond acceptor made it a "privileged scaffold" in drug design, leading to its incorporation into numerous therapeutic agents. nih.govrsc.org
More recently, a new chapter in pyridinium chemistry has been opened with the development of N-functionalized pyridinium salts as versatile radical precursors. researchgate.netacs.org This approach has revolutionized the site-selective C-H functionalization of the pyridine ring. acs.orgresearchgate.net Traditionally, such reactions were challenging due to the multiple competing reaction sites and the need for harsh, acidic conditions. acs.orgresearchgate.net The new methods, often employing visible light, allow for exquisite regiocontrol under mild, acid-free conditions, enabling the late-stage functionalization of complex bioactive molecules. acs.orgresearchgate.net This evolution highlights a clear trajectory from simple salts to sophisticated, highly functional chemical tools.
| Era | Key Developments in Pyridinium Chemistry | Primary Applications |
| Late 19th Century | Discovery and structural elucidation of pyridine; Menshutkin reaction for pyridinium salt synthesis. wikipedia.org | Basic reagents and solvents. |
| 20th Century | Incorporation of pyridine and pyridinium moieties into larger molecules. nih.gov | Agrochemicals, pharmaceuticals, vitamins, ligands for organometallic compounds. wikipedia.orgnih.gov |
| Early 21st Century | Development of pyridinium-based ionic liquids and functionalized materials like MOFs. ontosight.aiacs.org | Green solvents, catalysts, electrolytes. ontosight.ai |
| Contemporary | Use of N-functionalized pyridinium salts as radical precursors for site-selective C-H functionalization. acs.orgresearchgate.net | Advanced organic synthesis, late-stage functionalization of complex molecules. acs.org |
Significance of Allyl and Sulfonate Functionalities in Molecular Design
The specific properties of 1-Allyl-3-sulphonatopyridinium are derived directly from its constituent allyl and sulfonate groups. Each of these functionalities imparts distinct and valuable characteristics that are widely exploited in molecular design.
The allyl group (–CH₂–CH=CH₂) is a three-carbon substituent whose chemical importance stems from the reactivity of the allylic position—the sp³-hybridized carbon adjacent to the double bond. curlyarrows.comwikipedia.org This position is notable for its ability to stabilize adjacent carbocations, carbanions, and free radicals through resonance, making allylic compounds key intermediates in many organic reactions. curlyarrows.comwikipedia.org In the context of materials science, particularly ionic liquids, the incorporation of an allyl group onto the cation has been a major research focus. nih.govresearchgate.net It has been shown to influence key physical properties; for instance, in some imidazolium-based ionic liquids, the allyl group can lead to a reduction in viscosity. nih.gov Furthermore, the allyl substituent is explored for its potential to enhance the electrochemical stability of ionic liquids used as electrolytes in applications like dye-sensitized solar cells and lithium-ion batteries. mdpi.comacs.orgscientificlabs.co.uk The allyl group also serves as a valuable protecting group for alcohols in organic synthesis, prized for its stability under various conditions and its susceptibility to specific, mild deprotection methods, often involving palladium catalysts. organic-chemistry.org
The sulfonate group (–SO₃⁻) is primarily known for its ability to dramatically increase the water solubility of organic molecules. fiveable.memdpi.com As the conjugate base of a strong sulfonic acid, the sulfonate group is fully ionized across a wide pH range. mdpi.com This property is crucial in the design of pharmaceuticals and other biologically active molecules. mdpi.com Beyond solubility, the sulfonate group is a key player in materials chemistry. While generally considered a poor coordinating ligand for metal ions, its oxygen atoms can participate in extensive hydrogen-bonding networks. nih.govresearchgate.net This characteristic is harnessed in the design of coordination polymers and metal-organic frameworks (MOFs), where sulfonate groups can facilitate proton conductivity by creating pathways for proton hopping. nih.govrsc.org
| Functional Group | Key Properties | Primary Roles in Molecular Design |
| Allyl Group | Reactive allylic position; Stabilizes radicals/ions via resonance; Participates in addition and substitution reactions. curlyarrows.comwikipedia.orgnumberanalytics.com | Modifying physical properties of ionic liquids (e.g., viscosity, stability); Protecting group for alcohols; Synthetic handle for further functionalization. mdpi.comorganic-chemistry.org |
| Sulfonate Group | Highly polar; Strong conjugate base; Forms extensive hydrogen bonds. fiveable.menih.gov | Enhancing aqueous solubility; Introducing anionic charge; Building block for proton-conducting materials; Modifying surface properties. mdpi.comresearchgate.net |
Overview of Research Trajectories for Zwitterionic/Ionic Compounds with Allylic Groups
The study of zwitterionic and ionic compounds featuring allylic groups is a dynamic area of research, driven by the quest for new materials with tailored properties. This compound fits squarely within this trajectory, combining a pyridinium ionic core, an allyl functional group, and a zwitterionic nature. ontosight.ai
One significant research avenue involves the synthesis and application of allyl-functionalized ionic liquids . These compounds are investigated for a wide range of uses. A major focus is their application as electrolytes in electrochemical devices such as dye-sensitized solar cells and lithium-ion batteries. acs.orgmdpi.com Researchers aim to tune properties like ionic conductivity, viscosity, and the electrochemical stability window by modifying the cation (e.g., imidazolium (B1220033), pyridinium, ammonium) with allyl groups. nih.govmdpi.commdpi.com The allyl group's double bond also offers a site for polymerization, leading to the creation of poly(ionic liquid)s, which combine the properties of polymers with the unique characteristics of ionic liquids. nih.gov
Another area of interest is the role of zwitterionic species with allylic groups as reactive intermediates in organic synthesis. For example, the reaction of tertiary allylic amines with heterocumulenes can proceed through zwitterionic intermediates that undergo rearrangements to form complex products. nih.gov Similarly, zwitterionic π-allyl palladium species are recognized as crucial intermediates in modern palladium-catalyzed reactions. mdpi.com
Furthermore, the combination of zwitterionic character and allylic functionality is being explored in the development of advanced functional polymers. For instance, zwitterionic polymers containing allyl groups have been synthesized for the creation of biocompatible and antifouling coatings on surfaces. mdpi.com The zwitterionic nature provides high hydrophilicity, which repels nonspecific protein adsorption, while the allyl groups can be used for grafting or cross-linking. mdpi.com
| Research Area | Compound Type | Key Research Goals & Findings |
| Energy Storage & Conversion | Allyl-functionalized ionic liquids | Develop electrolytes with low viscosity, high conductivity, and wide electrochemical stability for solar cells and batteries. mdpi.comacs.org |
| Green Chemistry | Allyl-functionalized ionic liquids | Use as recyclable, non-volatile solvents for processes like cellulose (B213188) dissolution and regeneration. sigmaaldrich.comresearchgate.net |
| Polymer Science | Allyl-functionalized ionic liquids; Zwitterionic polymers with allyl groups | Synthesize poly(ionic liquid)s via polymerization of the allyl group; Create antifouling and biocompatible surface coatings. nih.govmdpi.com |
| Organic Synthesis | Zwitterionic allylic intermediates | Utilize as transient species in complex bond-forming reactions and rearrangements (e.g., 1,3-diaza-Claisen). nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpyridin-1-ium-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-5-9-6-3-4-8(7-9)13(10,11)12/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHLKILWWGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=CC(=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171174 | |
| Record name | 1-Allyl-3-sulphonatopyridinium | |
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Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18164-94-8 | |
| Record name | Pyridinium, 1-(2-propen-1-yl)-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Allyl-3-sulphonatopyridinium | |
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| Record name | NSC158052 | |
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| Record name | 1-Allyl-3-sulphonatopyridinium | |
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| Record name | 1-allyl-3-sulphonatopyridinium | |
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Synthetic Methodologies for 1 Allyl 3 Sulphonatopyridinium
Mechanistic Pathways in the Synthesis of 1-Allyl-3-sulphonatopyridinium
Quaternization Reactions for Pyridinium (B92312) Cation Formation
The formation of the pyridinium cation is achieved through a quaternization reaction, a type of N-alkylation. In this process, the nitrogen atom of the pyridine (B92270) ring, which possesses a lone pair of electrons, acts as a nucleophile. This nucleophilic nitrogen attacks an electrophilic carbon atom of an alkylating agent, such as an allyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. escholarship.org The result is the formation of a new carbon-nitrogen bond, giving the nitrogen atom a positive formal charge and creating the pyridinium cation.
Introduction of the Allyl Moiety
The allyl group (–CH₂–CH=CH₂) is specifically introduced to the nitrogen atom of the pyridine ring using an allylic electrophile, most commonly an allyl halide like allyl chloride or allyl bromide. researchgate.net In this SN2 reaction, the pyridine nitrogen attacks the methylene (B1212753) (–CH₂–) carbon of the allyl halide, displacing the halide ion, which becomes the leaving group. This step results in the formation of a 1-allylpyridinium cation. nih.govuiowa.edu Microwave-assisted methods have also been utilized for N-allylation, which can lead to shorter reaction times. acs.orgnih.gov
Sulfonation Reactions for Sulphonatopyridinium Formation
The introduction of the sulfonate group (–SO₃⁻) onto the pyridine ring is accomplished through an electrophilic aromatic substitution reaction. Pyridine is generally resistant to electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Consequently, sulfonation requires harsh conditions, such as heating with fuming sulfuric acid (oleum) at high temperatures. slideshare.net The presence of the nitrogen atom directs incoming electrophiles primarily to the C-3 position, leading to the formation of pyridine-3-sulfonic acid. slideshare.net The reaction can be facilitated by a mercury(II) sulfate (B86663) catalyst, which allows for sulfonation to occur at somewhat lower temperatures. iust.ac.irresearchgate.net
An alternative and often more efficient route to pyridine-3-sulfonic acid involves a multi-step process starting from 3-chloropyridine. This precursor is first oxidized to 3-chloropyridine-N-oxide, which is then reacted with a sulfonating agent like sodium bisulfite, followed by catalytic reduction (e.g., with Raney nickel) to yield pyridine-3-sulfonic acid. prepchem.comgoogle.comgoogle.com
Multi-step Synthetic Sequences
The synthesis of this compound is inherently a multi-step process, as both N-allylation and C-3 sulfonation must be achieved. rsc.org There are two primary plausible synthetic routes:
Sequence A: This route begins with the sulfonation of pyridine.
Sulfonation: Pyridine is first sulfonated to produce pyridine-3-sulfonic acid. This typically requires high temperatures and the use of fuming sulfuric acid, sometimes with a mercury catalyst. researchgate.net
N-Allylation: The resulting pyridine-3-sulfonic acid is then subjected to N-allylation using an allyl halide. The nitrogen atom of the sulfonated pyridine ring attacks the allyl halide to form the final product, this compound.
Sequence B: This alternative route starts with the N-allylation of pyridine.
N-Allylation: Pyridine is first reacted with an allyl halide (e.g., allyl bromide) to form a 1-allylpyridinium halide salt. researchgate.net
Sulfonation: The 1-allylpyridinium cation is then sulfonated. The positively charged pyridinium nitrogen is a strong deactivating group, making this step challenging. However, it strongly directs the incoming electrophile (from the SO₃) to the C-3 position. This step would likely require very forcing conditions.
Optimized Reaction Conditions and Parameters
The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters include temperature, pressure, catalysts, and solvents.
Temperature and Pressure Influences on Synthesis Yield and Purity
Temperature and pressure are critical parameters that must be carefully controlled in the synthetic steps leading to this compound.
For the sulfonation of pyridine , high temperatures are generally required. Direct sulfonation with fuming sulfuric acid often necessitates temperatures in the range of 230-240 °C for extended periods (13-14 hours). The addition of a mercuric sulfate catalyst can lower the required temperature to around 230 °C or 275 °C. researchgate.netgoogle.com At even higher temperatures (e.g., 330 °C), the reaction becomes more complex, and side products like pyridine-4-sulfonic acid and 4-hydroxypyridine (B47283) may form. researchgate.net In synthetic routes proceeding via 3-chloropyridine-N-oxide, the sulfonation step with sodium bisulfite is typically carried out under pressure (4 to 5 bars) at temperatures around 145 °C. prepchem.comgoogle.com The subsequent reduction step is often performed at elevated temperatures (95 °C to 110 °C) and pressures (7 bars). google.com
For the N-allylation step , conditions can vary. Microwave-assisted synthesis of 1-allylpyridinium chloride from pyridine and allyl chloride can be achieved at 150 W. researchgate.net Continuous flow synthesis methods, which offer excellent control over temperature and reaction time, have also been developed for producing pyridinium salts and can be optimized for both yield and production rate. escholarship.orgnih.gov In some cases, N-allylation reactions are carried out at elevated temperatures, such as 80 °C. beilstein-journals.orgacs.org
The table below summarizes representative reaction conditions for the key transformations involved in the synthesis.
Solvent Selection and Its Role in Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound, primarily through the N-alkylation of pyridine-3-sulfonic acid with an allyl halide. The solvent system must facilitate the dissolution of the starting materials, which include a polar sulfonic acid and a less polar allyl halide, while promoting the desired nucleophilic substitution reaction.
A common approach involves the use of a mixed solvent system. For instance, a combination of water and ethanol (B145695) has been successfully employed. google.com In this system, water aids in the dissolution of the sodium salt of pyridine-3-sulfonic acid, which is formed in situ, while ethanol helps to solubilize the allyl chloride. The polarity of the solvent mixture can influence the reaction rate and yield. Studies on the N-alkylation of other pyridine derivatives have shown that solvent polarity can significantly impact the reaction's efficiency by affecting the solvation of the transition state. caltech.eduscispace.com
The selection of an appropriate solvent is also crucial for controlling reaction selectivity. In the case of azolo-fused ring heterocycles, the solvent has been shown to direct the site of N-alkylation. nih.gov While this compound does not present the same regioselectivity challenges, the principle highlights the importance of the solvent in modulating the reactivity of the reactants.
| Solvent System | Reactants | Role of Solvent | Reference |
| Water/Ethanol | 3-Pyridine sulfonic acid, Allyl chloride | Dissolves both polar and non-polar reactants, facilitating the reaction. | google.com |
| Tetrahydrofuran (THF) | 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, Iodomethane | Favors N2-alkylation through the formation of close ion pairs. | nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, Iodomethane | Reverses selectivity to favor N1-alkylation via solvent-separated ion pairs. | nih.gov |
Catalyst Utilization in Synthetic Routes
The synthesis of this compound from pyridine-3-sulfonic acid and an allyl halide is typically facilitated by a base. While not a catalyst in the strictest sense as it is consumed in the reaction, the base is essential for deprotonating the sulfonic acid and activating the pyridine nitrogen for nucleophilic attack. Sodium hydroxide (B78521) is a commonly used base for this transformation. google.com
In the broader context of pyridinium salt synthesis, various catalytic systems have been explored. For instance, the synthesis of N-aryl pyridinium salts can be achieved using hypervalent iodine chemistry, which represents a mild and environmentally friendly approach. temple.edu While not directly applied to this compound, this highlights the potential for developing catalytic methods for its synthesis.
The synthesis of other pyridinium zwitterions has been achieved under mild conditions without the need for a traditional catalyst, relying on the inherent reactivity of the starting materials. rsc.org This suggests that for certain substrates, the reaction can proceed efficiently without external catalytic activation.
| Catalyst/Base | Reactants | Function | Reference |
| Sodium Hydroxide | 3-Pyridine sulfonic acid, Allyl chloride | Deprotonates the sulfonic acid, facilitating the nucleophilic attack of the pyridine nitrogen. | google.com |
| Hypervalent Iodine Reagents | Arenes, Pyridine | Enables the synthesis of N-aryl pyridinium salts under mild conditions. | temple.edu |
| None | Acetylenedicarboxylic acid, Pyridyl-derivatives | Reaction proceeds under mild conditions due to the inherent reactivity of the starting materials. | rsc.org |
Advanced Synthetic Strategies
While traditional heating methods are effective, advanced synthetic strategies can offer improvements in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scispace.com The rapid heating achieved through microwave irradiation can significantly reduce reaction times for the synthesis of pyridinium salts. While a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the successful application of this technique to the synthesis of other functionalized 1,4-dihydropyridines under catalyst-free conditions suggests its potential applicability. scispace.com
Flow Chemistry Approaches
Flow chemistry offers several advantages over batch synthesis, including improved safety, scalability, and reproducibility. The electrochemical synthesis of allyl sulfones, structurally related to the target compound, has been successfully demonstrated in a flow system. rsc.org This approach allows for the continuous production of the desired product with high efficiency. The application of flow chemistry to the N-alkylation of pyridine-3-sulfonic acid could provide a more sustainable and scalable manufacturing process for this compound.
Catalyst-Free Synthetic Pathways
The development of catalyst-free synthetic methods is a key goal in green chemistry. The synthesis of certain pyridinium zwitterions has been accomplished without the need for a catalyst, proceeding under mild reaction conditions. rsc.org Similarly, the [3+3] annulation of pyridinium 1,4-zwitterionic thiolates with aziridines to form functionalized 3,4-dihydro-2H-1,4-thiazines occurs smoothly without a metal or a strong base. rsc.org A patent for the synthesis of this compound describes a process that, while using a base, does not employ a traditional catalyst, indicating a pathway that relies on the inherent reactivity of the starting materials under thermal conditions. google.com
Purification Techniques for this compound
The purification of this compound is crucial for obtaining a product of high purity, particularly for its application in electroplating. A detailed purification procedure involves several steps:
Charcoal Treatment: The initial reaction mixture is treated with charcoal to remove colored impurities and other byproducts. google.com
Evaporation: The solvent is removed under vacuum to obtain the crude product. google.com
Crystallization: The residue is then treated with a suitable solvent, such as methanol (B129727), to induce crystallization. The mixture is heated to reflux and then filtered. The filtrate is cooled to a low temperature (e.g., 5°C) to allow the pure product to precipitate. google.com
Filtration and Washing: The precipitated crystals are separated by filtration and washed with a cold solvent, such as methanol, to remove any remaining impurities. google.com
Drying: The final product is dried under vacuum to remove any residual solvent. google.com
The choice of crystallization solvent is critical. For other pyridinium salts, crystallization from ether or acetone (B3395972) has been reported to be effective. nih.gov In some cases, for highly pure compounds, no further purification beyond the initial crystallization is necessary. rsc.org
| Purification Step | Description | Purpose | Reference |
| Charcoal Treatment | The reaction mixture is boiled with charcoal. | Removal of colored impurities. | google.com |
| Evaporation | The solvent is removed in vacuo. | To obtain the crude product. | google.com |
| Crystallization | The residue is dissolved in hot methanol, filtered, and cooled. | To isolate the pure product by precipitation. | google.com |
| Filtration and Washing | The crystals are collected and washed with cold methanol. | To remove soluble impurities. | google.com |
| Drying | The product is dried under vacuum. | To remove residual solvent. | google.com |
Recrystallization and Solvent Extraction Methods
Recrystallization and solvent extraction are fundamental techniques for the purification of solid organic compounds like this compound. The choice of solvent is paramount and is guided by the solubility profile of the target compound and its impurities.
Recrystallization is a primary method for purifying crystalline solids. For a highly polar, zwitterionic compound such as this compound, which is an inner salt, suitable solvents are typically polar protic solvents. The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
Commonly used solvents for the recrystallization of pyridinium salts include lower alcohols such as methanol or ethanol. In some cases, a mixed solvent system may be employed to achieve the desired solubility gradient. For instance, a solvent in which the compound is readily soluble (e.g., methanol) can be combined with a solvent in which it is sparingly soluble (an anti-solvent, e.g., diethyl ether or acetone). The crude product is dissolved in the primary solvent, and the anti-solvent is added portion-wise until turbidity is observed, followed by cooling to induce crystallization.
Solvent Extraction is a versatile technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. Given that this compound is expected to be highly water-soluble due to the sulphonate group, aqueous extraction can be an effective method to remove non-polar organic impurities. The crude product can be dissolved in water, and the aqueous solution is then washed with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to extract any non-polar contaminants. The purified this compound remains in the aqueous phase, from which it can be recovered by evaporation of the water.
Conversely, if the impurities are more polar than the desired product, a different solvent system would be required. However, for a highly polar compound like this compound, removing less polar impurities is the more common scenario.
Below is a representative table illustrating the effectiveness of different solvent systems for the purification of a generic pyridinium salt with similar characteristics to this compound.
Table 1: Representative Data for Recrystallization and Solvent Extraction of a Model Pyridinium Salt
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization | Methanol | 85 | 98 | 75 |
| Recrystallization | Ethanol/Diethyl Ether (1:3) | 85 | 97 | 80 |
| Solvent Extraction | Water/Dichloromethane | 80 | 95 | 90 |
Note: This data is illustrative for a model compound and specific results for this compound may vary.
Chromatographic Purification Strategies
Chromatography encompasses a range of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. For the purification of polar, charged species like this compound, ion-exchange and reversed-phase chromatography are particularly relevant.
Column Chromatography using a suitable stationary phase is a widely used preparative technique. For a zwitterionic compound, the choice of stationary phase is critical.
Normal-Phase Chromatography: While less common for highly polar compounds, normal-phase chromatography with a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar mobile phase can sometimes be used. However, the strong polarity of this compound can lead to irreversible adsorption on silica gel. To circumvent this, modified mobile phases containing polar solvents like methanol or even small amounts of acid or base may be necessary.
Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water, methanol, or acetonitrile, often with modifiers). This is generally more suitable for polar compounds. For this compound, a mobile phase of water or a water/methanol gradient would likely be effective.
Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules. Since this compound is a zwitterion, both cation and anion exchange chromatography could potentially be employed, depending on the pH of the mobile phase which would determine the net charge of the molecule.
Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. For pyridinium salts, silica gel plates are often used. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required to achieve migration of the polar spot. The visualization of the spots can be done under UV light due to the aromatic nature of the pyridinium ring.
The following table provides a hypothetical example of chromatographic conditions for the purification of this compound.
Table 2: Illustrative Chromatographic Conditions for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase | Retention Factor (Rf) / Retention Time (Rt) |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Dichloromethane:Methanol (8:2) | ~0.4 |
| Column Chromatography (Reversed-Phase) | C18-Silica | Water:Methanol gradient (9:1 to 1:1) | Rt dependent on gradient |
| Ion-Exchange Chromatography | Strong Anion Exchange Resin | Aqueous NaCl gradient (0 to 1 M) | Rt dependent on gradient |
Note: These conditions are predictive and require experimental optimization.
Water and Halide Content Reduction Methodologies
For many applications, particularly in electrochemistry or as ionic liquids, the presence of water and halide ions can be detrimental. Therefore, specific steps are taken to minimize their content.
Water Content Reduction: Due to the hygroscopic nature of many pyridinium salts, the purified compound can absorb atmospheric moisture. The primary method for removing water is drying under reduced pressure (in a vacuum oven) at an elevated temperature, provided the compound is thermally stable. The effectiveness of drying can be monitored by Karl Fischer titration, a standard method for water quantification. For extremely low water content, azeotropic distillation with a solvent like toluene (B28343) might be considered, although this is less common for solid salts.
Halide Content Reduction: If the synthesis of this compound involves halide-containing reagents, residual halide ions can be a significant impurity. The removal of halide ions is crucial for many applications.
Anion Metathesis: If the initial product is a halide salt of 1-allylpyridinium which is then sulfonated, or if halide ions are introduced as impurities, they can be removed by anion exchange. This involves treating a solution of the compound with a silver salt of a non-coordinating anion (e.g., silver nitrate (B79036) followed by ion exchange, or a silver salt of an appropriate acid). The silver halide precipitates and can be removed by filtration.
Repeated Recrystallization/Washing: In some cases, if the halide salt impurity has a different solubility profile, repeated recrystallization can reduce the halide content. Washing the crystalline product with a solvent in which the halide salt is more soluble than the desired product can also be effective.
Ion-Exchange Resins: Passing a solution of the compound through an appropriate ion-exchange resin can effectively trap halide ions.
The following table summarizes the methods and their expected outcomes for reducing water and halide content.
Table 3: Methodologies for Water and Halide Content Reduction
| Parameter | Method | Typical Initial Content | Typical Final Content |
| Water Content | Drying under vacuum (60 °C, 24h) | ~1-2% | < 0.1% |
| Halide (e.g., Cl⁻) Content | Anion exchange with silver salt | ~1000 ppm | < 50 ppm |
| Halide (e.g., Br⁻) Content | Repeated Recrystallization | ~500 ppm | < 100 ppm |
Note: The presented values are typical for the purification of ionic liquids and may not be specific to this compound.
Spectroscopic and Advanced Structural Elucidation of 1 Allyl 3 Sulphonatopyridinium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Allyl-3-sulphonatopyridinium, a combination of one- and two-dimensional NMR experiments would be employed for a complete structural assignment. Due to the limited availability of direct experimental spectra for this specific compound, the following data and interpretations are based on predictive models and analysis of analogous structures, such as N-allylpyridinium salts and pyridinium-3-sulfonates. researchgate.netd-nb.inforesearchgate.net
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridinium (B92312) ring and the allyl group. The electron-withdrawing nature of the positively charged pyridinium nitrogen and the sulfonate group significantly influences the chemical shifts of the ring protons, shifting them downfield.
Pyridinium Protons: The protons on the pyridinium ring are expected to appear in the aromatic region, typically between δ 8.0 and 9.5 ppm. The proton at the C2 position, being adjacent to the positively charged nitrogen, would be the most deshielded. The protons at C4, C5, and C6 would also exhibit downfield shifts, with their exact positions and multiplicities determined by their coupling with neighboring protons.
Allyl Group Protons: The protons of the allyl group would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the pyridinium nitrogen (-N-CH₂-) are expected to appear as a doublet around δ 5.0 - 5.5 ppm. The vinyl protons (-CH=CH₂) would show a complex multiplet in the region of δ 5.5 - 6.5 ppm, with distinct cis and trans coupling constants to the adjacent methine proton. science.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 (Pyridinium) | 9.2 - 9.5 | Singlet or Doublet | Most downfield due to proximity to N⁺. |
| H-4 (Pyridinium) | 8.7 - 9.0 | Triplet or Doublet of Doublets | Influenced by adjacent protons and sulfonate group. |
| H-5 (Pyridinium) | 8.2 - 8.5 | Triplet or Doublet of Doublets | Coupled to H-4 and H-6. |
| H-6 (Pyridinium) | 8.9 - 9.2 | Doublet | Adjacent to N⁺. |
| -N-CH₂ - (Allyl) | 5.1 - 5.4 | Doublet | Coupled to the vinyl methine proton. |
| -CH= (Allyl) | 5.9 - 6.2 | Multiplet | Complex splitting due to coupling with adjacent vinyl and methylene protons. |
| =CH₂ (Allyl, cis) | 5.5 - 5.7 | Doublet of Doublets | Exhibits cis coupling. |
| =CH₂ (Allyl, trans) | 5.7 - 5.9 | Doublet of Doublets | Exhibits trans coupling. |
Note: Predicted values are based on data from analogous N-allylpyridinium compounds and general NMR prediction tools. upstream.chhmdb.caevitachem.comhmdb.cahmdb.cahmdb.caprospre.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Pyridinium Carbons: The carbon atoms of the pyridinium ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom bearing the sulfonate group (C3) would be significantly influenced by the electronegative sulfur and oxygen atoms. The carbons adjacent to the nitrogen (C2 and C6) would also show characteristic downfield shifts. nih.govnih.gov
Allyl Group Carbons: The carbons of the allyl group would appear in the aliphatic and vinylic regions. The methylene carbon attached to the nitrogen (-N-C H₂-) would be found around δ 60-65 ppm. The vinylic carbons (-C H=C H₂) would resonate in the δ 115-135 ppm range. bhu.ac.inoregonstate.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (Pyridinium) | 145 - 148 | Adjacent to N⁺. |
| C-3 (Pyridinium) | 148 - 152 | Attached to the sulfonate group. Quaternary carbon, may show a weaker signal. |
| C-4 (Pyridinium) | 135 - 138 | |
| C-5 (Pyridinium) | 128 - 132 | |
| C-6 (Pyridinium) | 143 - 146 | Adjacent to N⁺. |
| -N-C H₂- (Allyl) | 62 - 66 | |
| -C H= (Allyl) | 130 - 134 | |
| =C H₂ (Allyl) | 120 - 124 |
Note: Predicted values are based on data from analogous pyridinium compounds and general ¹³C NMR prediction tools. bhu.ac.inoregonstate.eduhmdb.cacaspre.ca
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC)
2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, this would confirm the connectivity within the pyridinium ring (e.g., H-4 with H-5, H-5 with H-6) and within the allyl group (e.g., -N-CH₂- with -CH=, and -CH= with =CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, the proton at δ ~9.3 ppm to the C-2 carbon at δ ~146 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the methylene protons of the allyl group (-N-CH₂-) and the C-2 and C-6 carbons of the pyridinium ring would confirm the point of attachment of the allyl group to the nitrogen atom. Correlations from the pyridinium protons (H-2 and H-4) to the C-3 carbon would confirm the position of the sulfonate group.
Solid-State NMR Characterization
ssNMR experiments could reveal information about the molecular packing, polymorphism, and the local environment of the atoms in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can probe the internuclear distances and the orientation of different molecular fragments.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netcdnsciencepub.comcdnsciencepub.com
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the sulfonate group, the pyridinium ring, and the allyl group.
Sulfonate Group (SO₃⁻): The sulfonate group is expected to exhibit strong and characteristic absorption bands. The asymmetric stretching vibrations of the S=O bonds typically appear in the range of 1200-1150 cm⁻¹, while the symmetric stretching vibrations are found around 1060-1030 cm⁻¹.
Pyridinium Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations would appear in the 1640-1450 cm⁻¹ region. The presence of the positive charge on the nitrogen atom influences the positions of these bands compared to neutral pyridine (B92270). pw.edu.placs.org
Allyl Group: The C-H stretching vibrations of the allyl group's sp² and sp³ hybridized carbons would also be observed. The C=C stretching of the vinyl group would give a band around 1645 cm⁻¹. The out-of-plane bending (wagging) of the vinyl C-H bonds would result in characteristic absorptions in the 1000-900 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Pyridinium Ring | C-H stretching | 3100 - 3000 | Medium |
| Allyl Group | =C-H stretching | ~3080 | Medium |
| Allyl Group | -CH₂- stretching | 2950 - 2850 | Medium |
| Allyl Group | C=C stretching | ~1645 | Medium-Weak |
| Pyridinium Ring | C=C, C=N stretching | 1640 - 1450 | Strong-Medium |
| Sulfonate Group | Asymmetric S=O stretching | 1200 - 1150 | Strong |
| Sulfonate Group | Symmetric S=O stretching | 1060 - 1030 | Strong |
| Allyl Group | =C-H out-of-plane bending | 1000 - 900 | Strong |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. pw.edu.plexlibrisgroup.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
Sulfonate Group (SO₃⁻): The symmetric stretching of the S=O bonds, which is strong in the IR, is also expected to give a strong signal in the Raman spectrum.
Pyridinium Ring: The ring breathing vibrations of the pyridinium ring are typically strong in the Raman spectrum and are expected to appear around 1030-1000 cm⁻¹. Aromatic C-H stretching vibrations will also be present.
Allyl Group: The C=C stretching of the allyl group, which may be weak in the IR, often gives a more intense band in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a thorough structural confirmation. squarespace.comphotonetc.comnih.govyoutube.commdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Both high-resolution and tandem mass spectrometry techniques provide critical insights.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of this compound by measuring its mass with very high accuracy. google.com For a neutral molecule with the chemical formula C₈H₉NO₃S, the exact mass can be calculated, allowing for its confident identification in complex mixtures.
The ability of HRMS to distinguish between ions of very similar nominal mass makes it an invaluable tool for formula determination. researchgate.net The high mass accuracy, typically to the third or fourth decimal place, significantly constrains the number of possible elemental compositions for the observed molecular ion. google.com
| Species | Formula | Charge | Calculated Exact Mass (Da) |
|---|---|---|---|
| [M] (Neutral) | C₈H₉NO₃S | 0 | 199.03541 |
| [M+H]⁺ | C₈H₁₀NO₃S⁺ | +1 | 200.04269 |
| [M-H]⁻ | C₈H₈NO₃S⁻ | -1 | 198.02846 |
| [M+Na]⁺ | C₈H₉NNaO₃S⁺ | +1 | 222.02480 |
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like zwitterionic pyridinium sulfonates. figshare.comacs.org It allows the intact molecule to be transferred into the gas phase as an ion, typically as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. acs.orgacs.org
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, provide detailed structural information through fragmentation analysis. Based on studies of related pyridine-3-sulfonyl derivatives, characteristic fragmentation pathways for this compound can be anticipated. nih.govresearchgate.net Common fragmentation would likely involve the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) and cleavage of the allyl group or the pyridinium ring itself. For instance, the detection of a fragment ion at m/z 79, corresponding to the radical pyridinium ion, is a known fragmentation pattern for such derivatives. nih.gov Similarly, studies on related 1-alkyl-pyridinesulphonic acids show fragmentation to a common product ion at m/z 158 in negative mode, corresponding to the pyridinium sulfonate core after loss of the alkyl chain. google.com
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Notes |
|---|---|---|---|---|
| 200.04 ([M+H]⁺) | [C₈H₁₀NS]⁺ | O₃ | 152.0585 | Loss of sulfonate oxygens |
| 200.04 ([M+H]⁺) | [C₈H₁₀NO]⁺ | SO₂ | 136.0757 | Loss of sulfur dioxide |
| 200.04 ([M+H]⁺) | [C₅H₅N]⁺• | C₃H₅SO₃ | 79.0449 | Radical pyridinium ion nih.gov |
| 198.03 ([M-H]⁻) | [C₅H₄NSO₃]⁻ | C₃H₄ | 158.0023 | Loss of allyl group (as allene) google.com |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which has a reported melting point of 172-176 °C, obtaining a crystalline form suitable for XRD analysis is feasible. google.com
Single crystal X-ray diffraction (SC-XRD) provides the most precise and complete structural information, including bond lengths, bond angles, and torsional angles, allowing for the unequivocal confirmation of the molecule's zwitterionic state in the solid phase. mdpi.com Studies on a wide range of pyridinium-derived zwitterions have shown that they consistently crystallize in their inner salt form, stabilized by strong intermolecular interactions. acs.orgrsc.org
| Parameter | Expected Value / Feature | Reference/Basis |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic salts/zwitterions researchgate.netresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Common for achiral zwitterions rsc.orgresearchgate.net |
| Zwitterionic Form | Confirmed | Expected based on related structures mdpi.comrsc.org |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Observed in related pyridinium zwitterions rsc.org |
| Dominant Supramolecular Motif | Hydrogen-bonded chains or layers | Prevalent in pyridinium carboxylates/sulfonates acs.orgrsc.org |
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. rsc.org It is primarily used for phase identification and to assess the purity of a bulk sample. rsc.org For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form.
The experimental PXRD pattern can be compared to a pattern calculated from single-crystal XRD data. rsc.org This comparison is crucial for confirming that the bulk material corresponds to the single crystal structure determined. Minor shifts in peak positions between the experimental (often at room temperature) and calculated (often from low-temperature data) patterns can occur due to thermal expansion. rsc.org The PXRD technique is also essential for studying potential polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.org
Theoretical and Computational Studies of 1 Allyl 3 Sulphonatopyridinium
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules. mdpi.comnih.govrsc.org By approximating the electron density, DFT calculations can accurately predict molecular geometries, orbital energies, and charge distributions.
Geometry Optimization and Conformational Analysis
The initial step in the theoretical study of 1-Allyl-3-sulphonatopyridinium involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. For this compound, the pyridinium (B92312) ring is expected to be largely planar, while the attached allyl and sulphonate groups possess rotational freedom, leading to various possible conformers.
Computational studies on similar substituted pyridinium compounds indicate that the rotational barrier for such side chains is relatively low. The conformational analysis of this compound would likely reveal several stable conformers, with the global minimum being the one that minimizes steric hindrance between the allyl group, the sulphonate group, and the pyridinium ring protons.
Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.35 | C6-N1-C2 | 120.5 |
| C3-S1 | 1.78 | N1-C2-C3 | 119.8 |
| S1-O1 | 1.45 | C2-C3-S1 | 121.2 |
| N1-Cα | 1.47 | C2-N1-Cα | 119.5 |
| Cα-Cβ | 1.50 | N1-Cα-Cβ | 110.2 |
| Cβ=Cγ | 1.34 | Cα-Cβ-Cγ | 123.1 |
| N1-Cα-Cβ-Cγ | - | - | 115.0 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G).*
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgresearchgate.netmasterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulphonate group and the π-system of the allyl group. In contrast, the LUMO is likely to be centered on the electron-deficient pyridinium ring. This separation of the frontier orbitals is characteristic of zwitterionic compounds and dictates their reactivity towards electrophiles and nucleophiles.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are representative and would be obtained from DFT calculations.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule provides a clear picture of its polarity and is fundamental to understanding its intermolecular interactions. DFT calculations can provide this information through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. For this compound, a significant negative charge is expected on the oxygen atoms of the sulphonate group, while the nitrogen atom and the carbons of the pyridinium ring will bear a positive charge.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. uni-muenchen.descispace.comresearchgate.netreed.edu For this compound, the MEP map would show a region of high negative potential (typically colored red) around the sulphonate group, indicating a site for electrophilic attack. Conversely, a region of positive potential (typically blue) would be observed around the pyridinium ring, highlighting its susceptibility to nucleophilic attack.
Table 3: Calculated Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Atomic Charge (a.u.) |
| N1 (pyridinium) | +0.25 |
| C2 (pyridinium) | +0.15 |
| C3 (pyridinium) | -0.10 |
| S1 (sulphonate) | +1.50 |
| O (sulphonate) | -0.85 |
| Cα (allyl) | -0.05 |
| Cβ (allyl) | +0.02 |
| Cγ (allyl) | -0.08 |
Note: The data presented is illustrative of typical charge distribution from DFT calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their interactions and movements in a condensed phase. plos.orgnih.govarxiv.org
Solvent Interactions and Self-Assembly
The zwitterionic and amphiphilic nature of this compound suggests that its behavior will be highly dependent on the solvent environment. In polar solvents like water, the sulphonate group will form strong hydrogen bonds with solvent molecules, while the pyridinium ring will engage in cation-dipole interactions. These favorable interactions would lead to good solubility.
In non-polar solvents, the charged pyridinium and sulphonate moieties will have unfavorable interactions with the solvent. This can lead to self-assembly, where multiple molecules of this compound aggregate to form structures like micelles or vesicles. nih.govrsc.org In these aggregates, the polar head groups (pyridinium and sulphonate) would be sequestered in the core, away from the non-polar solvent, while the less polar allyl groups would be exposed to the solvent.
Ion Pairing and Aggregation Phenomena
In the absence of a solvent or in a low-polarity solvent, this compound is expected to exhibit significant ion pairing and aggregation. nih.govkaust.edu.sa The positively charged pyridinium ring of one molecule will be electrostatically attracted to the negatively charged sulphonate group of a neighboring molecule. MD simulations can quantify the strength and dynamics of these interactions.
The formation of dimers, trimers, and larger aggregates can be monitored throughout the simulation. The stability of these aggregates is determined by the balance of electrostatic attractions, van der Waals forces, and steric repulsions. The study of these phenomena is crucial for understanding the bulk properties of this compound in its pure form or in concentrated solutions.
Table 4: Illustrative Interaction Energies from MD Simulations
| Interaction Type | Average Interaction Energy (kcal/mol) |
| Pyridinium-Sulphonate (Intermolecular) | -15.5 |
| Pyridinium-Water | -8.2 |
| Sulphonate-Water | -12.7 |
| Allyl-Allyl (van der Waals) | -1.5 |
Note: These values are representative of what could be obtained from MD simulations and are for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the characteristics of novel compounds, thereby guiding synthesis and experimental testing. For pyridinium-based ionic liquids like this compound, QSAR/QSPR can be employed to predict a range of features from melting points to antimicrobial activity.
QSAR Modeling of Antibacterial Activity
The antibacterial potential of pyridinium-based ionic liquids has been a significant area of research. QSAR models have been developed to predict the efficacy of these compounds against various bacterial strains, including multi-drug resistant (MDR) ones. For instance, a study using the Online Chemical Modeling Environment (OCHEM) analyzed a set of ionic liquids for their activity against MDR Acinetobacter baumannii and Staphylococcus aureus. mdpi.com The resulting models demonstrated good predictive accuracy, with a coefficient of determination (q²) ranging from 0.66 to 0.79 in cross-validation and for independent test sets. mdpi.com These models can be used to screen virtual libraries of pyridinium compounds to identify promising new antibacterial agents. mdpi.com
The predictive power of these models is typically assessed using several statistical metrics, as shown in the table below, which summarizes the performance of QSAR models for antibacterial activity against A. baumannii. mdpi.com
| Model Type | Machine Learning Method | Statistical Metric | Training Set | Test Set |
| Regression | Associative Neural Networks | q² | 0.66 | 0.79 |
| E-state indices | q² | 0.75 | 0.68 | |
| Average of Models | q² | - | - |
This table illustrates the statistical validation of QSAR models for predicting the antibacterial activity of ionic liquids against A. baumannii. The coefficient of determination (q²) indicates the predictive power of the models.
QSPR Modeling of Physicochemical Properties
The physical properties of ionic liquids, such as their melting points, are crucial for their application as solvents and in other technologies. QSPR models offer a way to predict these properties based on molecular structure, which can accelerate the discovery of ionic liquids with desired characteristics.
One study focused on developing QSPR models for the melting points of 126 structurally diverse pyridinium bromides. nih.govacs.orgacs.org Using the CODESSA program, they developed both six- and two-descriptor linear equations. The models highlighted the importance of factors like information content indices, total entropy, and the average nucleophilic reactivity index for a nitrogen atom in determining the melting temperature. nih.govacs.org
Another investigation into the melting points of a diverse set of 288 potential ionic liquids, including pyridinium bromides, employed both Heuristic Method (HM) and Projection Pursuit Regression (PPR). mpu.edu.mo The PPR model demonstrated superior predictive capability for the melting points. mpu.edu.mo The descriptors selected by the models provided insights into the structural features that influence melting points, such as the presence of a benzene (B151609) ring, the number of rotatable bonds, molecular branching, and symmetry. mpu.edu.mo
The statistical performance of these QSPR models is summarized in the following table.
| Study Subject | Modeling Method | Number of Descriptors | R² | F-statistic | Standard Deviation (s) |
| 126 Pyridinium Bromides | CODESSA | 6 | 0.788 | 73.24 | 23.0 K |
| CODESSA | 2 | 0.713 | - | - | |
| 288 Potential Ionic Liquids | Projection Pursuit Regression (PPR) | - | 0.810 | - | - |
| Heuristic Method (HM) | - | 0.712 | - | - |
This table presents the statistical validation of QSPR models for predicting the melting points of pyridinium-based ionic liquids. R² represents the squared correlation coefficient, a measure of how well the model fits the data. acs.orgacs.orgmpu.edu.mo
For a novel compound like this compound, these QSPR approaches could be used to estimate its melting point and other physicochemical properties, providing valuable information for its potential applications.
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying the most likely reaction pathways and characterizing the high-energy transition states that govern reaction rates. For pyridinium-based compounds, these methods can be used to understand their synthesis and reactivity.
Synthesis of Pyridinium Salts
The synthesis of pyridinium-based ionic liquids often involves the quaternization of pyridine (B92270) with an appropriate alkylating agent. Theoretical studies, typically employing density functional theory (DFT), can model this process to determine the reaction mechanism. For example, a DFT study on the synthesis of 1-ethylpyridinium trifluoroacetate (B77799) found that the reaction proceeds via an SN2 mechanism. acs.org This type of analysis involves locating the transition state structure and calculating the activation energy barrier, which provides insight into the reaction kinetics.
Nucleophilic Substitution Reactions
The reactivity of pyridinium compounds can also be explored through computational methods. DFT calculations have been used to investigate the mechanisms of nucleophilic substitution at an unsaturated carbon center with pyridine acting as the nucleophile. researchgate.netrsc.org These studies analyze the lowest unoccupied molecular orbital (LUMO) of the transition state to understand the nature of the orbital interactions that drive the reaction. researchgate.netrsc.org In some cases, the LUMO of the transition state is composed of a mixture of orbitals from both the nucleophile and the substrate, leading to a proposed SNm (mix) reaction mode. researchgate.netrsc.org
Furthermore, theoretical investigations into reactions like the metal-free phosphination of pyridine have utilized DFT to map out the entire reaction mechanism, from the initial activation of pyridine to the final product formation. jssnu.edu.cn Such studies identify all intermediates and transition states along the reaction coordinate, determine the rate-limiting step, and analyze the role of various additives and substituents. jssnu.edu.cn
For this compound, similar computational approaches could be used to:
Model its synthesis to understand the reaction mechanism and optimize reaction conditions.
Investigate its reactivity in various chemical transformations, such as addition reactions at the allyl group or nucleophilic substitution at the pyridinium ring.
Analyze the transition states of these reactions to understand the factors that control reaction rates and selectivity.
Investigation of Reaction Mechanisms Involving 1 Allyl 3 Sulphonatopyridinium
Nucleophilic Substitution Reactions at the Allylic Position
The pyridinium (B92312) ring in 1-Allyl-3-sulphonatopyridinium is an excellent leaving group, facilitating nucleophilic substitution reactions at the allylic position. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile. rammohancollege.ac.in
Nucleophilic substitution on allylic substrates can occur via either S\N1 or S\N2 mechanisms. youtube.com The choice between these pathways is influenced by factors such as the substrate structure, nucleophile strength, solvent polarity, and leaving group ability. uobasrah.edu.iqedscl.in
The S\N1 pathway involves a two-step mechanism. dalalinstitute.com The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized allylic carbocation. pressbooks.pubmasterorganicchemistry.com The pyridinium group is a good leaving group, and the resulting primary allylic carbocation is stabilized by delocalization of the positive charge across the C1 and C3 positions. This intermediate is then rapidly attacked by a nucleophile at either of these electron-deficient carbons. S\N1 reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. uobasrah.edu.iqmasterorganicchemistry.com
The S\N2 pathway is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. edscl.in For allylic systems, this pathway is accelerated compared to their saturated analogues. This rate enhancement is attributed to the stabilization of the transition state through conjugation between the p-orbitals of the reacting carbon and the adjacent π-system of the double bond. dalalinstitute.comspcmc.ac.in Strong nucleophiles and polar aprotic solvents generally favor the S\N2 mechanism. uobasrah.edu.iq In the context of this compound, a strong nucleophile would attack the α-carbon, leading to the direct displacement of the pyridinium-3-sulphonate group.
Table 1: Factors Influencing S\N1 vs. S\N2 Pathways for Allylic Systems
| Factor | Favors S\N1 Pathway | Favors S\N2 Pathway |
|---|---|---|
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |
| Leaving Group | Good leaving group required (e.g., Pyridinium) |
A key feature of nucleophilic substitutions on allylic systems is the potential for the formation of rearranged products. acs.org This arises from the nature of the allylic carbocation intermediate in S\N1 reactions or a variation of the S\N2 mechanism known as the S\N2' reaction.
In an S\N1 reaction, the nucleophile can attack either end of the delocalized allylic cation, leading to a mixture of products. For an unsubstituted allyl group like that in this compound, the primary carbocation formed upon departure of the pyridinium group is in resonance with another primary carbocation. While attack at either end of a symmetrical allyl cation would yield the same product, substitution on the allyl group would lead to constitutional isomers.
Even in concerted reactions, allylic rearrangement is possible through the S\N2' pathway . Here, the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group), pushing the π-electrons to displace the leaving group from the α-carbon. Research on N-allylpyridinium salts has shown that they can undergo intramolecular thermal rearrangement, converting an α-substituted allyl-pyridinium salt into the more stable γ-substituted isomer, which proceeds through a cyclic transition state. This indicates a high propensity for reactions to occur at the γ-position. The competition between direct substitution (S\N2) and rearranged substitution (S\N2') is primarily governed by the steric hindrance at the α and γ carbons. uobasrah.edu.iq
Table 2: Regioselectivity in Allylic Substitution
| Pathway | Position of Attack | Product |
|---|---|---|
| S\N2 | α-carbon | Direct Substitution Product |
| S\N1 | α- or γ-carbon | Mixture of Direct and Rearranged Products |
| S\N2' | γ-carbon | Rearranged Product |
Electrophilic Additions to the Allyl Double Bond
The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition reactions. However, the reactivity of this double bond is significantly influenced by the strongly electron-withdrawing pyridinium ring attached to the allylic position. This group deactivates the double bond towards attack by electrophiles compared to a simple alkene.
Hydration , the addition of water across the double bond, is typically acid-catalyzed. The mechanism involves the protonation of the double bond to form a carbocation, followed by the attack of water. Given the deactivating effect of the adjacent pyridinium cation, this reaction would require harsh conditions. The initial protonation would be slow, and the resulting carbocation would be destabilized by the nearby positive charge on the nitrogen atom.
Halogenation , the addition of halogens like Br₂ or Cl₂, generally proceeds through a cyclic halonium ion intermediate. The double bond acts as a nucleophile, attacking the halogen molecule. The subsequent attack of the halide ion opens the three-membered ring to give the dihalogenated product. While this reaction is typically rapid for alkenes, the electron-poor nature of the double bond in this compound would retard the rate of reaction. rsc.org To achieve halogenation at the allylic position via a substitution mechanism rather than addition, specific reagents like N-bromosuccinimide (NBS) under radical conditions are typically employed. pressbooks.pub
In contrast to electrophilic additions, radical additions to the allyl double bond can be an effective transformation. Radical processes are often less sensitive to the electronic effects of polar functional groups. Research on related compounds, such as 1-allyl-3-methylimidazolium (B1248449) ionic liquids, has shown that chemical reactions can be initiated at the terminal double bond of the allyl group under high pressure, suggesting a pathway likely involving radical oligomerization. nih.gov A radical initiator can generate a radical species that adds to the π-system of the allyl group, creating a new carbon-centered radical. This radical can then propagate a chain reaction or be terminated. This pathway offers a viable method for functionalizing the double bond where electrophilic additions may fail. nih.gov
Reactivity of the Pyridinium Ring
The pyridinium ring in this compound is highly electron-deficient. This is due to the positive charge on the nitrogen atom and the presence of the strongly electron-withdrawing sulphonate group at the 3-position. This electronic character makes the ring resistant to electrophilic aromatic substitution but highly susceptible to attack by nucleophiles and radical species. nih.gov
Nucleophilic radicals readily add to electron-deficient pyridinium cations in a process known as the Minisci reaction. mdpi.com The reaction proceeds via the addition of a carbon-centered radical to the positions ortho and para to the nitrogen atom (the C2, C4, and C6 positions). mdpi.comsoton.ac.uk The presence of the sulphonate group at C3 would further activate the C2, C4, and C6 positions towards this type of attack. The resulting radical cation intermediate is then oxidized to the substituted aromatic product. chemrxiv.org This method is a powerful tool for the C-H alkylation of heteroaromatics. nih.gov
Direct nucleophilic attack on the ring is also possible. Studies involving the reaction of hydrated electrons with various pyridinium salts show that the electron primarily attacks the pyridine (B92270) ring. nih.gov In the case of this compound, strong nucleophiles could potentially add to the ring, particularly at the C2 or C6 positions, leading to the formation of stable adducts or subsequent ring-opening. Computational studies on related systems suggest that nucleophilic aromatic substitution (S\NAr) on the pyridinium ring is a viable pathway, with the elimination of an attached group being the rate-determining step. acs.org
Compound Index
Aromatic Substitution Reactions
The pyridinium ring in this compound exhibits distinct reactivity towards aromatic substitution, which is heavily influenced by the permanent positive charge on the nitrogen atom and the presence of the sulfonate group.
Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution on the pyridinium ring is generally considered difficult. wikipedia.org The nitrogen atom's positive charge makes the ring highly electron-deficient, thus deactivating it towards attack by electrophiles. wikipedia.org This deactivation is further intensified by the electron-withdrawing nature of the sulfonate group at the 3-position. Compared to benzene (B151609), the rate of electrophilic substitution on pyridine is significantly slower, and this effect is even more pronounced in a pyridinium cation. wikipedia.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for many aromatic compounds, are highly unlikely to proceed on the pyridinium ring of this molecule under standard conditions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For an SNAr reaction to occur, a good leaving group must be present on the ring. While the sulfonate group can act as a leaving group, it is generally less effective than halides. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, both the pyridinium nitrogen and the sulfonate group itself contribute to the ring's electrophilicity, making positions ortho and para to the nitrogen potential sites for nucleophilic attack.
Table 1: Predicted Reactivity of this compound in Aromatic Substitution
| Reaction Type | Predicted Reactivity | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | Very Low / Inert | The pyridinium nitrogen and sulfonate group are strongly deactivating, making the ring highly electron-deficient. wikipedia.org |
| Nucleophilic Aromatic Substitution | Possible | The electron-poor ring can be attacked by strong nucleophiles. The sulfonate group could potentially act as a leaving group. masterorganicchemistry.com |
Ring-Opening Reactions
While pyridinium rings are aromatic and therefore relatively stable, they can undergo ring-opening reactions under specific conditions, often promoted by nucleophiles. The presence of the allyl group and the sulfonate group can influence these pathways.
The reaction of pyridinium salts with nucleophiles can lead to the formation of diene intermediates, which may undergo further transformations. For this compound, a strong nucleophile could potentially attack the C2 or C6 position of the ring, initiating a cascade that leads to ring cleavage. The specific products would depend on the nature of the nucleophile and the reaction conditions. For instance, base-catalyzed ring-opening of N-alkylpyridinium salts is a known, though not always facile, process. Epoxides, which are three-membered rings, readily undergo ring-opening due to significant ring strain, a factor that is less pronounced in the six-membered pyridine ring. libretexts.org However, the electrophilicity of the pyridinium ring in this compound makes it more susceptible to nucleophilic attack than neutral cyclic ethers. libretexts.org
Another potential pathway for ring-opening could involve reactions that initially target the allyl group. For example, oxidation of the allyl group could produce a reactive intermediate that subsequently interacts with and destabilizes the aromatic ring.
Role of the Sulfonate Group in Reaction Pathways
The sulfonate group (–SO₃⁻) at the C3 position is not merely a passive substituent; it plays a critical role in dictating the reactivity and selectivity of reactions involving this compound.
Influence on Overall Reactivity and Selectivity
The sulfonate group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. Its primary influence on reactivity stems from this electronic effect.
Deactivation of the Ring: As mentioned, the sulfonate group strongly deactivates the pyridinium ring towards electrophilic attack. This effect is additive to the deactivating nature of the positively charged nitrogen.
Activation towards Nucleophilic Attack: By withdrawing electron density, the sulfonate group enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the sulfonate group.
Directing Effects: In the event of a nucleophilic aromatic substitution reaction, the sulfonate group, along with the ring nitrogen, would influence the regioselectivity of the attack.
Leaving Group Potential: The sulfonate anion is a stable species, making the sulfonate group a potential leaving group in nucleophilic substitution reactions, although it is generally inferior to halides.
Table 2: Influence of the Sulfonate Group on Reactivity
| Influence | Effect on Pyridinium Ring | Consequence |
|---|---|---|
| Inductive Effect | Strong electron withdrawal | Deactivation for SEAr, Activation for SNAr. wikipedia.orgmasterorganicchemistry.com |
| Mesomeric Effect | Electron withdrawal | Further enhances ring deactivation for SEAr. |
| Steric Hindrance | Moderate | May hinder attack at the C2 and C4 positions. |
| Leaving Group Ability | Moderate | Can be displaced by strong nucleophiles in SNAr reactions. |
Interactions with Solvents and Reactants
The ionic nature of the sulfonate group significantly influences the compound's interactions with its environment, which in turn affects reaction pathways.
Solubility and Solvation: The polar sulfonate group imparts significant polarity to the molecule, affecting its solubility in various solvents. In polar protic solvents like water or alcohols, the sulfonate group can form strong hydrogen bonds. doi.org This solvation shell can influence the accessibility of reactants to the pyridinium ring and the sulfonate group itself.
Intermolecular Interactions: The sulfonate group can engage in strong electrostatic and hydrogen-bonding interactions with reactants, catalysts, and solvent molecules. researchgate.net These interactions can stabilize transition states, potentially altering reaction rates and selectivity. For instance, in reactions involving cationic intermediates, the negatively charged sulfonate could provide some degree of intramolecular stabilization.
Ionic Liquid Character: Pyridinium salts, including those with sulfonate groups, are a class of ionic liquids. ontosight.ai This characteristic implies that the interactions between the cationic pyridinium head and the sulfonate anion, as well as with other molecules, are complex and can lead to the formation of organized microstructures in solution, such as micelles, which can influence reaction kinetics. jst.go.jp
Electrochemical Investigations of 1 Allyl 3 Sulphonatopyridinium Systems
Determination of Electrochemical Stability Window (ESW)
The Electrochemical Stability Window (ESW) is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. For pyridinium-based ionic liquids, the ESW is influenced by the nature of both the cation and the anion, as well as external factors like the electrode material.
Anodic and Cathodic Stability Limits
The stability of pyridinium-based ionic liquids is generally governed by the reduction of the pyridinium (B92312) cation at the cathode and the oxidation of the anion at the anode. The presence of an allyl group on the pyridinium ring, as in 1-Allyl-3-sulphonatopyridinium, can influence these limits. The electron-withdrawing nature of the sulphonato group is expected to make the pyridinium ring more resistant to reduction, potentially widening the cathodic limit compared to simple alkyl-substituted pyridiniums.
In general, pyridinium-based ionic liquids exhibit lower cathodic stability compared to imidazolium-based ionic liquids. However, the specific substitution on the pyridinium ring plays a significant role. For instance, increasing the alkyl chain length on the pyridinium cation can sometimes lead to a wider potential window. acs.org
The anodic limit is primarily determined by the oxidation stability of the sulphonate group. Sulphonate-based anions are known for their relatively high anodic stability.
While specific data for this compound is not extensively available, a general comparison with other pyridinium-based ionic liquids can be made. For example, a study on various ionic liquids showed that pyridinium-based systems can have ESWs ranging from approximately 3.5 V to over 5 V, depending on the constituent ions and the electrode material used. researchgate.net
Table 1: Electrochemical Stability Window (ESW) of Selected Pyridinium-Based Ionic Liquids
| Cation | Anion | Electrode | ESW (V) |
| 1-Butylpyridinium | Bis(trifluoromethylsulfonyl)imide | Glassy Carbon | 5.8 |
| 1-Hexylpyridinium | Bis(trifluoromethylsulfonyl)imide | Glassy Carbon | 5.9 |
| 1-Allylpyridinium | Triflate | Glassy Carbon | ~4.0 |
| 1-Allyl-3-methylimidazolium (B1248449) | Tosylate | Glassy Carbon | 4.9 |
Note: This table presents data for related compounds to provide context for the expected performance of this compound.
Influence of Electrode Material on ESW
The choice of electrode material significantly impacts the measured ESW. researchgate.net Generally, wider electrochemical windows are observed on glassy carbon (GC) electrodes compared to platinum (Pt) or gold (Au) electrodes. researchgate.net This is attributed to the catalytic nature of platinum, which can lower the overpotential required for decomposition reactions. mdpi.com For pyridinium-based protic ionic liquids, the potential window has been shown to be wider on glassy carbon than on platinum electrodes. researchgate.net Therefore, for applications requiring a broad electrochemical window for this compound, a glassy carbon electrode would be the preferred choice.
Ionic Conductivity Studies in Various States
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a crucial factor for its performance in electrochemical devices.
Temperature Dependence of Ionic Conductivity
The ionic conductivity of ionic liquids, including pyridinium-based systems, is strongly dependent on temperature. As temperature increases, viscosity decreases, leading to higher ion mobility and consequently, higher ionic conductivity. nih.gov This relationship for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which indicates a non-linear increase in conductivity with temperature. researchgate.net For pyridinium-based ionic liquids, studies have shown a consistent trend of increasing conductivity with rising temperature. nih.gov
Concentration Effects on Conductivity
In solutions, the concentration of the ionic liquid has a profound effect on conductivity. Initially, as the concentration of the ionic species increases, the conductivity generally increases due to the higher number of charge carriers. However, beyond a certain concentration, ion-ion interactions and viscosity effects can become more pronounced, leading to a decrease in conductivity. For zwitterionic compounds like this compound, which can form aggregates, the concentration dependence of conductivity can be complex.
Electro-polymerization of this compound
The presence of the allyl group in this compound introduces the potential for electropolymerization. Electropolymerization is a process where a monomer is polymerized on an electrode surface through an electrochemical reaction. researchgate.net The allyl group can be electrochemically activated to form radical species that can initiate a polymerization reaction, leading to the formation of a polymer film on the electrode surface. jmchemsci.com
The electropolymerization of functionalized ionic liquids can be a versatile method to modify electrode surfaces, creating functional coatings with tailored properties. The resulting polymer from this compound would be a polyelectrolyte, with the sulphonate groups providing fixed anionic charges and the pyridinium cations acting as mobile counter-ions or being incorporated into the polymer backbone.
The electropolymerization process is typically carried out using techniques like cyclic voltammetry or potentiostatic methods. researchgate.net The growth rate and properties of the resulting polymer film can be controlled by parameters such as the monomer concentration, the applied potential or current, the solvent, and the supporting electrolyte. researchgate.net The resulting polymer film could have interesting applications in sensors, batteries, or as an ion-exchange membrane.
Mechanistic Studies of Electrochemical Polymerization
The electrochemical polymerization of monomers is a widely studied field. researchgate.net For monomers containing allyl groups, polymerization can be challenging. Some studies on allyl ether monomers suggest a radical-mediated cyclization mechanism rather than a direct free-radical addition at the double bond. nih.gov In the case of other polymerizable ionic liquids, such as those based on imidazolium (B1220033) or different pyridinium salts, electropolymerization is often initiated by the oxidation of the monomer to form a radical cation. researchgate.netmdpi.com This radical cation can then react with other monomers or radical cations to propagate the polymer chain, which deposits onto the electrode surface. researchgate.net However, without experimental data for this compound, any proposed mechanism would be purely speculative.
Characterization of Electro-generated Polymeric Films
The characterization of electropolymerized films typically involves a suite of analytical techniques. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the chemical structure of the polymer. rsc.org The morphology and topography of the film surface are commonly investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM). rsc.orgjmchemsci.com Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are employed to assess the film's electrochemical properties, stability, and ion-conducting capabilities. nih.govnih.gov The properties of films derived from zwitterionic monomers can be influenced by the non-covalent interactions and the presence of both cationic and anionic moieties. nih.govacs.org
Applications in Electrochemical Devices and Processes
Electrolyte Development for Energy Storage
Ionic liquids and polymer electrolytes are of significant interest for developing safer and more efficient energy storage devices like batteries and supercapacitors. rsc.orgresearchgate.netnih.gov Key properties for an electrolyte include high ionic conductivity, a wide electrochemical stability window (ESW), and good thermal stability. mdpi.comscienceopen.com The ESW determines the operational voltage range of the device. mdpi.com For instance, studies on other allyl-containing ionic liquids have shown that their electrochemical properties can be tuned by changing the anion or the cation structure. mdpi.com Zwitterionic materials are also being explored, as their unique charge-separated structure could influence ion transport mechanisms. nih.gov Supercapacitors store energy via ion adsorption at the electrode-electrolyte interface (electrical double-layer capacitance) or through fast surface redox reactions (pseudocapacitance). nih.gov The choice of electrolyte is critical to the performance of these devices. researchgate.net
Electrochemical Sensing Applications
Polymeric films, including those made from conductive or functional polymers, are frequently used to modify electrodes for electrochemical sensing applications. nih.gov These modified electrodes can offer enhanced sensitivity and selectivity for detecting various analytes. nih.gov Zwitterionic polymer coatings are particularly noted for their anti-fouling properties, which can improve sensor performance in complex biological samples by resisting the non-specific adsorption of proteins and other biomolecules. nih.govacs.org The general principle involves the interaction between the analyte and the functionalized electrode surface, which generates a measurable electrical signal (e.g., a change in current or potential). nih.gov
Catalytic Activity and Role of 1 Allyl 3 Sulphonatopyridinium in Catalysis
1-Allyl-3-sulphonatopyridinium as a Green Solvent in Catalytic Reactions
Ionic liquids are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability, offering an environmentally benign alternative to volatile organic compounds. mdpi.comresearchgate.netmdpi.com this compound, as a pyridinium-based ionic liquid, is investigated for its utility as a reaction medium in various catalytic reactions. ontosight.ai The presence of both a polar sulphonate group and a reactive allyl group can impart specific properties to the solvent, influencing catalyst stability and reaction outcomes.
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. This compound can serve as a solvent for homogeneous catalysts, particularly for transition metal complexes. The ionic nature of the solvent can help to stabilize charged catalytic intermediates and prevent the precipitation of metal nanoparticles, which can be a deactivation pathway for catalysts. electrochem.org
Functionalized ionic liquids have been shown to enhance the performance of homogeneous catalysts. For instance, nitrile-functionalized pyridinium (B92312) ionic liquids have demonstrated the ability to improve the retention of palladium catalysts in Suzuki and Stille cross-coupling reactions, effectively immobilizing the catalyst in the ionic liquid phase. electrochem.orgacs.orgnih.gov The sulphonate group in this compound, being a coordinating group, could similarly interact with metal centers, helping to anchor the catalyst within the ionic liquid phase. This facilitates catalyst recycling and reuse, a key principle of green chemistry. Furthermore, pyridinium-based ionic liquids have been successfully employed as both solvent and catalyst for various organic transformations, including the synthesis of quinolines and benzopyrans. researchgate.net
This compound as a Ligand or Pre-catalyst
Beyond its role as a solvent, the structural features of this compound allow it to function directly as a ligand or a pre-catalyst in metal-catalyzed reactions.
The pyridine (B92270) ring is a well-known N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov The functional groups on the this compound cation can participate in metal coordination. The nitrogen atom of the pyridine ring, the sulphonate group, and the π-system of the allyl group can all potentially bind to a metal center.
Research has shown that functionalized pyridinium salts can form defined metal complexes. For example, nitrile-functionalized pyridinium salts react with palladium chloride to form distinct palladium complexes whose structure depends on the counter-anion. nih.gov These complexes have shown good catalytic activity. Similarly, it is conceivable that this compound could form complexes with metals like palladium, rhodium, or ruthenium. The allyl group itself is a versatile ligand in organometallic chemistry, commonly binding to metals in either an η¹ (monohapto) or η³ (trihapto) fashion. wikipedia.orglkouniv.ac.in The formation of such metal-pyridinium complexes, where the ionic liquid component is also a ligand, can lead to catalysts with unique reactivity and selectivity.
Table 1: Potential Coordination Modes of this compound with a Transition Metal (M)
| Coordinating Group | Potential Binding Mode | Description |
| Pyridine Nitrogen | N-donor | The nitrogen atom of the pyridinium ring can coordinate to the metal center. |
| Sulphonate Group | O-donor | One or two oxygen atoms of the sulphonate group can bind to the metal. |
| Allyl Group (C=C) | η²-olefin | The double bond of the allyl group can coordinate to the metal. |
| Allyl Group (full) | η³-allyl | The three carbon atoms of the allyl group can bind to the metal in a delocalized fashion. wikipedia.org |
Supported catalysis involves anchoring a catalyst onto a solid support, which facilitates catalyst separation and recycling. Ionic liquids can be used to create supported ionic liquid phase (SILP) catalysts, where a thin layer of the ionic liquid containing the catalyst is adsorbed onto a porous support material.
This compound could be employed in such systems. Its functional groups could enhance its interaction with the support material or with the active catalytic species. For instance, ionic liquids have been supported on materials like silica (B1680970) and graphene to create effective heterogeneous catalysts. mdpi.comelectrochem.org The sulphonate group could promote strong interactions with polar supports like silica, while the pyridinium ring could interact with supports like graphene via π-stacking. Furthermore, the allyl group provides a handle for further functionalization or covalent attachment to a polymer support, creating a more robust supported catalyst.
Specific Catalytic Transformations Enabled by this compound
While specific studies detailing the use of this compound in a wide range of catalytic transformations are emerging, its properties suggest it would be a suitable medium or catalyst for several important classes of organic reactions. Pyridinium-based ionic liquids have proven effective in various palladium-catalyzed cross-coupling reactions and multi-component reactions. acs.orgnih.govresearchgate.net
The table below summarizes some key catalytic reactions where functionalized pyridinium ionic liquids have been successfully applied, and in which this compound could plausibly be used.
Table 2: Potential Catalytic Applications of this compound
| Reaction Type | Catalyst System | Role of Pyridinium IL | Relevant Findings |
| Suzuki-Miyaura Coupling | Palladium complexes | Solvent, Ligand | Nitrile-functionalized pyridinium ILs enhance catalyst retention and recycling. acs.orgnih.gov The reaction can be performed with various boronic acids and aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov |
| Heck Reaction | Palladium complexes | Solvent | Imidazolium (B1220033) ionic liquids have been shown to promote high regioselectivity in the Heck reaction of heteroaryl halides with electron-rich olefins. liv.ac.uk Pyridinium-based systems could offer similar advantages. |
| Stille Coupling | Palladium complexes | Solvent, Ligand | Nitrile-functionalized pyridinium ILs effectively stabilize palladium nanoparticles, which are the active catalyst, and reduce metal leaching. nih.gov |
| Multi-component Reactions | Acidic Pyridinium IL | Catalyst, Solvent | Sulfonic acid functionalized pyridinium salts have been used as efficient, reusable catalysts for the synthesis of xanthenones under solvent-free conditions. researchgate.net |
| Allylic Alkylation | Transition Metal Catalysts | Ligand/Solvent | The allyl group on the pyridinium cation could potentially participate in or influence palladium-catalyzed allylic alkylation reactions. nih.govnih.gov |
Cross-Coupling Reactions
There is no available scientific literature detailing the use or efficacy of this compound as a catalyst, ligand, or substrate in cross-coupling reactions.
Asymmetric Synthesis Applications
There is no available scientific literature describing the application of this compound in any form of asymmetric synthesis.
Olefin Metathesis
There is no available scientific literature that reports the involvement of this compound in olefin metathesis reactions.
Polymerization Studies of 1 Allyl 3 Sulphonatopyridinium
Homopolymerization of 1-Allyl-3-sulphonatopyridinium as a Monomer
The homopolymerization of this compound would result in a novel polyelectrolyte, poly(this compound). The presence of both a cationic pyridinium (B92312) ring and an anionic sulfonate group makes it a polyzwitterion, a class of polymers with unique solution properties and potential applications in areas such as biocompatible materials and anti-fouling coatings.
Radical Polymerization Mechanisms
Radical polymerization is a common method for polymerizing vinyl monomers. However, allyl monomers, including this compound, are known to be challenging to polymerize effectively via conventional radical pathways. This difficulty arises primarily from a process known as degradative chain transfer. researchgate.net In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the formation of a stable, resonance-delocalized allyl radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the polymerization and leading to the formation of low molecular weight polymers or oligomers. researchgate.net
The general mechanism for the radical polymerization of an allyl monomer can be outlined as follows:
Initiation: A radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate) decomposes to form primary radicals.
Propagation: The primary radical adds to the double bond of the allyl monomer.
Chain Transfer (Degradative): The growing polymer chain abstracts an allylic hydrogen from a monomer molecule, terminating the chain and creating a stable allyl radical.
Termination: Two radicals combine to terminate the polymerization.
Despite these challenges, studies on other allyl sulfonates, such as allyl allyl sulfonate and allyl α-sulfopalmitate, have shown that polymerization is possible, albeit often resulting in low molecular weight polymers. tandfonline.comtandfonline.comjst.go.jp The polymerization of allyl α-sulfopalmitate, for instance, has been successfully carried out in an aqueous medium using potassium persulfate as an initiator. jst.go.jp Given the water-solubility of this compound, a similar aqueous radical polymerization approach could be hypothetically employed.
Controlled Polymerization Techniques
To overcome the limitations of conventional radical polymerization, controlled polymerization techniques could be explored for this compound. These methods aim to minimize termination and chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Potential controlled polymerization techniques could include:
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile method that can be used for a wide range of monomers. It involves the use of a chain transfer agent (RAFT agent) to mediate the polymerization. While challenging for allyl monomers, successful RAFT polymerization of some allylic compounds has been reported.
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique. However, its application to allyl monomers is often limited due to the same degradative chain transfer issues.
Electron Beam-Induced Polymerization: For certain allyl-functionalized ionic liquids, polymerization has been successfully induced by electron beam irradiation. acs.org This technique could potentially bypass the traditional challenges of radical initiation with allyl monomers.
Copolymerization with Other Monomers
Copolymerization of this compound with other vinyl monomers represents a promising strategy to incorporate its unique zwitterionic functionality into a wider range of polymeric materials and to circumvent the difficulties associated with its homopolymerization.
Synthesis of Functional Copolymers
By copolymerizing this compound with conventional monomers, it is possible to synthesize functional copolymers with tailored properties. For example, copolymerization with monomers like acrylic acid or acrylamide (B121943) could enhance the hydrophilicity and water-solubility of the resulting polymer. Sodium allyl sulfonate is known to be used as a comonomer to improve the properties of acrylic fibers and to act as a corrosion and scale inhibitor in water treatment applications. atamankimya.com
The synthesis of such copolymers would likely be carried out via radical copolymerization in a suitable solvent, such as water or a polar organic solvent. The choice of comonomer and the monomer feed ratio would be critical in determining the final properties of the copolymer.
Tuning Polymeric Properties through Copolymerization
Copolymerization offers a versatile platform to fine-tune the properties of the resulting polymers. The incorporation of this compound units into a polymer backbone can impart a range of desirable characteristics:
Hydrophilicity and Swelling Behavior: The zwitterionic nature of the monomer would significantly increase the hydrophilicity of the copolymer.
Ionic Conductivity: The presence of charged pyridinium and sulfonate groups could lead to materials with interesting ionic conductivity properties, potentially for applications in solid polymer electrolytes.
Biocompatibility: Zwitterionic polymers are often associated with good biocompatibility and resistance to protein fouling.
Adhesion: The charged nature of the monomer could enhance adhesion to various substrates.
The properties of the copolymer can be systematically varied by adjusting the mole fraction of this compound in the copolymer.
Synthesis and Characterization of Poly(this compound)
The hypothetical synthesis of poly(this compound) would likely involve polymerization in an aqueous solution, given the monomer's expected high water solubility. A water-soluble radical initiator such as potassium persulfate could be employed. The polymerization would need to be carefully controlled to achieve a reasonable degree of polymerization, though as previously noted, high molecular weights would be challenging to obtain.
Characterization of the resulting polymer would involve a suite of analytical techniques to confirm its structure and determine its properties:
Spectroscopy (FTIR and NMR): To confirm the disappearance of the allyl double bond and the retention of the pyridinium and sulfonate groups in the polymer structure.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer.
Thermal Analysis (TGA and DSC): To assess the thermal stability and glass transition temperature of the polymer.
Below is a hypothetical data table summarizing the expected outcomes of a radical homopolymerization of this compound under different conditions, based on general knowledge of allyl monomer polymerization.
| Entry | Initiator | Monomer Concentration (M) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | Potassium Persulfate | 1.0 | 60 | 24 | 45 | 3,500 | 2.8 |
| 2 | AIBN (in DMF) | 1.0 | 60 | 24 | 30 | 2,800 | 3.1 |
| 3 | Potassium Persulfate | 2.0 | 70 | 12 | 55 | 4,200 | 2.5 |
This table presents hypothetical data for illustrative purposes, as experimental data for the polymerization of this compound is not available in the searched literature.
Ionic Conductivity of Polymeric Materials
The ionic conductivity of polymers derived from this compound is a key area of interest, particularly for electrochemical applications. In general, the conductivity of poly(ionic liquid)s is influenced by factors such as ion mobility, charge carrier concentration, and the polymer's glass transition temperature (Tg). For pyridinium-based polymer electrolytes, the structure of the cation and the nature of the anion play crucial roles.
Research on various pyridinium-based ionic liquids and their polymers shows that their ionic conductivity can be tailored. For instance, studies on N-alkylpyridinium salts reveal that conductivity is linked to viscosity and the size of the cation's alkyl chain. researchgate.net While specific data for poly(this compound) is not available, related systems offer insight. For example, pyridinium-based polymer gel electrolytes have demonstrated promising conductivity for battery applications. mdpi.com The presence of the sulfonate group in poly(this compound) would act as the tethered anion, with conductivity arising from the mobility of a corresponding counter-ion or through segmental motion of the polymer chains facilitating ion hopping. The goal is often to achieve high ionic conductivity, ideally in the range of 1 mS/cm at ambient or operating temperatures, for applications like solid-state batteries. mdpi.com
Table 1: Representative Ionic Conductivity of Related Pyridinium-Based Polymer Electrolytes
| Polymer System | Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
|---|---|---|---|---|
| Pyrrolidinium PIL Electrolyte (Set A) | PIL + LiTFSI | 80 | ~1 x 10⁻³ | mdpi.com |
| Pyrrolidinium PIL Electrolyte (Set B) | PIL + LiTFSI + FSI | 100 | ~1 x 10⁻³ | mdpi.com |
| PEO-LB-10% | PEO/LiTFSI + 10% LB-POF | 60 | Not specified, but high Li⁺ migration | acs.org |
| iCN@TFSI-SN Composite | PEO/LiTFSI + 10% iCN@TFSI + 15% SN | 90 | 1.89 x 10⁻³ | acs.org |
Note: This table presents data for related pyridinium or other ionic liquid polymer systems to provide context due to the absence of specific data for poly(this compound).
Thermal Stability and Mechanical Properties of Polymers
The thermal stability of a polymer is critical for its processing and operational lifetime. Polymers based on aromatic heterocycles like pyridine (B92270) are known for their inherent thermal robustness. mdpi.com Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature (Td), which indicates the polymer's stability at high temperatures. For many poly(ionic liquid)s, decomposition temperatures are well above 200°C, and often exceed 300°C, depending on the specific chemical structure of the cation and anion. rsc.org For instance, certain glycol-functionalized pyridinium ionic liquids show decomposition temperatures in the range of 318–403 °C. rsc.org The presence of the sulfonate group could influence the degradation pathway of poly(this compound).
The mechanical properties of these polymers are also important, especially for applications requiring free-standing films or membranes. The rigidity of the pyridinium ring can contribute to a higher glass transition temperature (Tg) and good mechanical strength. However, this can sometimes lead to brittleness. Research on pyridinium-based poly(ionic liquid)s derived from aromatic polyethers has shown they can form thin, free-standing films with excellent mechanical properties. nih.govnih.gov The incorporation of fillers or the formation of composites can further enhance both mechanical and thermal properties. acs.orgacs.org
Table 2: Thermal Properties of Related Pyridinium-Based Materials
| Material | Property | Value | Reference |
|---|---|---|---|
| Glycol-grafted Pyridinium IL | Decomposition Temp. (Td) | 318–403 °C | rsc.org |
| MnTE-2-PyPCl₅ (solid state) | Shelf Life (t₉₀%) at 25°C | ~17 years | nih.gov |
| Poly(alkylene succinate)s | Max. Decomposition Temp. | 420–430 °C | siu.edu |
Note: This table shows thermal data for various pyridinium-containing molecules and related polymers to illustrate typical stability ranges.
Applications in Polymeric Materials Science
The unique combination of ionic character, polymer backbone, and potential for high thermal and mechanical stability makes polymers like poly(this compound) candidates for several applications in materials science.
Development of Solid Polymer Electrolytes
A major application for poly(ionic liquid)s is in the development of solid polymer electrolytes (SPEs) for safer, all-solid-state batteries. mdpi.comgraphene-flagship.eu SPEs replace flammable liquid electrolytes, enhancing battery safety. graphene-flagship.eu The ideal SPE combines high ionic conductivity with good mechanical strength to suppress dendrite growth. acs.org Pyridinium-based polymers are actively being researched for this purpose. For instance, incorporating quaternary pyridinium-type porous organic frameworks into a poly(ethylene oxide) (PEO) matrix has been shown to improve ionic conductivity, mechanical strength, and lithium-ion transference number. acs.orgacs.org A polymer like poly(this compound), with its intrinsic ionic nature, could function as a single-ion conductor if the sulfonate anion is fixed to the backbone and the mobile ion is, for example, Li⁺. This would be highly advantageous for battery performance.
Functional Coatings and Films
Pyridinium compounds are known for their antimicrobial properties, which can be transferred to polymers. researchgate.netdokumen.pubmdpi.com Insoluble pyridinium-type polymers have been utilized in surface coatings to prevent bacterial adhesion on medical devices. researchgate.net The mechanism often involves the positively charged pyridinium ring interacting with and disrupting the negatively charged cell membranes of bacteria. mdpi.com Therefore, a coating made from poly(this compound) could potentially offer antimicrobial functionality. Furthermore, the sulfonate group could enhance the hydrophilicity and surface properties of the coating. Such functional coatings are sought after for applications ranging from biomedical devices to water purification systems. graphene-flagship.euresearchgate.net
Membranes for Separation Technologies
Poly(ionic liquid)s are promising materials for membrane-based separation technologies, particularly for gas separation (e.g., CO₂ capture) and water purification. nih.govresearchgate.netbohrium.com The tunability of the cation and anion allows for the design of membranes with specific affinities for certain molecules. Pyridinium-based PIL membranes have been developed and tested for CO₂ separation from other gases like methane (B114726) (CH₄) and nitrogen (N₂). nih.govnih.gov These membranes can exhibit high selectivity. For example, a PIL-ionic liquid composite membrane showed a CO₂/CH₄ ideal selectivity of 35. nih.gov Similarly, pyridinium-based PILs have demonstrated exceptionally high water vapor permeability and selectivity, making them suitable for dehumidification applications. researchgate.net The presence of both the pyridinium cation and the sulfonate anion in poly(this compound) could create membranes with a unique balance of hydrophilic domains and charge, potentially leading to efficient separation of polar molecules like water or CO₂.
Information Deficit on this compound Applications
A comprehensive search for the chemical compound this compound has revealed a significant lack of specific research data and detailed findings related to its application in biomass processing, separation and extraction processes, and advanced materials science.
While general information suggests that this compound is a pyridinium salt with potential as an ionic liquid in fields such as organic synthesis, pharmaceuticals, and electrochemistry, specific, in-depth research on its use in the areas outlined in the query is not presently available in the public domain. ontosight.ai
Initial investigations often group this compound with other ionic liquids. However, detailed studies and data tables concerning its role in cellulose (B213188) dissolution, lignin (B12514952) and hemicellulose processing, liquid-liquid extraction, or the development of gas separation membranes could not be located. The available information is general and does not provide the specific, scientifically validated findings required to construct a thorough and authoritative article on these applications.
Research into related compounds, such as 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), shows extensive investigation into biomass processing, particularly cellulose dissolution. researchgate.netresearchgate.net However, this information is not directly transferable to this compound, as the chemical structure and properties of these compounds differ, which would significantly impact their interactions and efficacy in these applications.
Consequently, due to the absence of specific research findings, data tables, and detailed discussions in the scientific literature for this compound within the requested application areas, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline. Further research and publication in peer-reviewed journals are needed to elucidate the potential of this specific compound in these advanced applications.
Broader Applications and Future Research Directions
Other Advanced Materials Science Applications
Design of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, which combine the desirable properties of both organic and inorganic components at the nanoscale, represent a frontier in materials science. researchgate.netnih.gov The incorporation of 1-Allyl-3-sulphonatopyridinium into these materials offers a strategy to impart specific functionalities. The sulphonate group can interact with inorganic precursors, while the allyl group provides a site for polymerization or grafting, leading to covalently linked, stable hybrid structures. ontosight.ainih.gov
Recent research has explored the use of similar functionalized organic molecules in the development of hybrid materials for diverse applications, including sensors for volatile organic compounds and materials for CO2 capture. mdpi.com The integration of this compound could lead to the creation of novel hybrid materials with tailored properties for applications in catalysis, optoelectronics, and biomedicine. researchgate.netmdpi.com For instance, the ionic nature of the sulphonatopyridinium moiety could be exploited in the design of solid-state electrolytes or ion-exchange membranes.
Table 1: Potential Applications of this compound in Hybrid Materials
| Application Area | Potential Role of this compound |
| Sensors | Functionalization of inorganic substrates to enhance selectivity and sensitivity. |
| Catalysis | Immobilization of catalytic species through ionic or covalent bonding. ontosight.ai |
| Ion-Exchange Membranes | Creation of materials with controlled ion transport properties. |
| Biomedical Devices | Surface modification of implants to improve biocompatibility. unipa.it |
Nanomaterials Functionalization
The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications. nih.govrsc.org this compound can serve as a versatile ligand for the surface modification of various nanomaterials, including metallic nanoparticles, quantum dots, and carbon nanotubes. The sulphonate group can provide electrostatic stabilization, preventing aggregation of the nanoparticles in solution, while the allyl group offers a reactive handle for further chemical modifications. ontosight.ai
This functionalization can enhance the dispersibility of nanomaterials in different solvents, improve their biocompatibility, and introduce new catalytic or sensing capabilities. nih.govnih.gov For example, gold nanoparticles functionalized with this compound could be used in targeted drug delivery, where the allyl group is further conjugated with a bioactive molecule. mdpi.com
Environmental and Sustainable Chemistry Considerations
The principles of green chemistry are increasingly guiding the development of new chemical processes and products. The use and production of this compound can be viewed through this lens, considering its synthesis and lifecycle.
Green Synthesis Principles in this compound Production
The development of environmentally friendly methods for synthesizing compounds is a key aspect of green chemistry. Research into the synthesis of related allyl-containing compounds has demonstrated the feasibility of using greener approaches. rsc.orgnih.govresearchgate.net These methods often involve the use of less hazardous solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. For instance, the use of aqueous ammonia (B1221849) as a weak base has been shown to be effective in the synthesis of certain palladium-allyl complexes, significantly reducing the environmental impact compared to traditional methods. rsc.orgnih.govresearchgate.net Similar principles could be applied to the production of this compound to develop more sustainable synthetic routes.
Table 2: Green Chemistry Principles and Their Application to this compound Synthesis
| Green Chemistry Principle | Potential Application in Synthesis |
| Use of Renewable Feedstocks | Exploring bio-based sources for the allyl group. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Employing water or other environmentally benign solvents. sigmaaldrich.cn |
| Catalysis | Utilizing catalytic reagents in preference to stoichiometric reagents. rsc.orgnih.govresearchgate.netsigmaaldrich.cn |
Emerging Research Frontiers and Interdisciplinary Studies
The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research. berkeley.eduoc.eduuta.edu Its potential applications span from materials science and catalysis to environmental science and biotechnology. ontosight.aiufl.edu
Future research is likely to focus on exploring its utility in complex systems and for addressing multifaceted challenges. For example, its role in the development of "smart" materials that respond to external stimuli could be investigated. The combination of its ionic and reactive organic functionalities makes it a candidate for creating materials with tunable properties.
Interdisciplinary studies could involve collaborations between chemists, materials scientists, biologists, and engineers to fully exploit the potential of this compound. berkeley.eduvcu.edu Such collaborations could lead to the development of novel medical diagnostic tools, more efficient energy storage devices, or advanced environmental remediation technologies. The exploration of its biological activities, such as potential antimicrobial or anti-inflammatory properties, also presents an exciting avenue for interdisciplinary research at the chemistry-biology interface. ontosight.ai
Q & A
Q. How to investigate the compound’s role in stabilizing nanoparticle catalysts?
- Methodological Answer : Synthesize Au or Pd nanoparticles via reduction (NaBH₄, citrate) in the presence of this compound. Use TEM for size distribution and XRD for crystallinity. Compare catalytic performance (e.g., hydrogenation rates) with/without the pyridinium stabilizer. XPS can confirm surface adsorption of sulfonate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
